molecular formula C23H12N6O B339387 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE

Cat. No.: B339387
M. Wt: 388.4 g/mol
InChI Key: CIVUIMKTBGAJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a quinoline ring, and a benzene ring with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole and quinoline intermediates. The benzotriazole fragment can be synthesized from 1H-benzotriazole, which is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

The final step involves the coupling of the benzotriazole and quinoline intermediates with a benzene ring containing two cyano groups. This can be achieved through nucleophilic substitution reactions under controlled conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE involves its interaction with molecular targets in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . The quinoline ring can also interact with DNA and proteins, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(8-QUINOLYLOXY)PHENYL CYANIDE is unique due to its combination of benzotriazole, quinoline, and benzene rings with cyano groups. This unique structure imparts specific electronic and steric properties that make it valuable for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C23H12N6O

Molecular Weight

388.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-quinolin-8-yloxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C23H12N6O/c24-13-16-11-20(29-19-8-2-1-7-18(19)27-28-29)22(12-17(16)14-25)30-21-9-3-5-15-6-4-10-26-23(15)21/h1-12H

InChI Key

CIVUIMKTBGAJBH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)OC4=CC=CC5=C4N=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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